3-Oxodecanoic acid
3-Oxodecanoic acid
3-oxodecanoic acid is an oxo fatty acid that is the 3-oxo derivative of decanoic acid. It derives from a decanoic acid. It is a conjugate acid of a 3-oxodecanoate.
3-oxo Capric acid, also known as 3-oxocaprate or 3-ketodecanoic acid, belongs to the class of organic compounds known as medium-chain keto acids and derivatives. These are keto acids with a 6 to 12 carbon atoms long side chain. 3-oxo Capric acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-oxo capric acid is primarily located in the membrane (predicted from logP). 3-oxo Capric acid exists in all eukaryotes, ranging from yeast to humans. In humans, 3-oxo capric acid is involved in fatty acid biosynthesis pathway.
3-oxo Capric acid, also known as 3-oxocaprate or 3-ketodecanoic acid, belongs to the class of organic compounds known as medium-chain keto acids and derivatives. These are keto acids with a 6 to 12 carbon atoms long side chain. 3-oxo Capric acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-oxo capric acid is primarily located in the membrane (predicted from logP). 3-oxo Capric acid exists in all eukaryotes, ranging from yeast to humans. In humans, 3-oxo capric acid is involved in fatty acid biosynthesis pathway.
Brand Name:
Vulcanchem
CAS No.:
13283-92-6
VCID:
VC20961528
InChI:
InChI=1S/C10H18O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h2-8H2,1H3,(H,12,13)
SMILES:
CCCCCCCC(=O)CC(=O)O
Molecular Formula:
C10H18O3
Molecular Weight:
186.25 g/mol
3-Oxodecanoic acid
CAS No.: 13283-92-6
Cat. No.: VC20961528
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-oxodecanoic acid is an oxo fatty acid that is the 3-oxo derivative of decanoic acid. It derives from a decanoic acid. It is a conjugate acid of a 3-oxodecanoate. 3-oxo Capric acid, also known as 3-oxocaprate or 3-ketodecanoic acid, belongs to the class of organic compounds known as medium-chain keto acids and derivatives. These are keto acids with a 6 to 12 carbon atoms long side chain. 3-oxo Capric acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-oxo capric acid is primarily located in the membrane (predicted from logP). 3-oxo Capric acid exists in all eukaryotes, ranging from yeast to humans. In humans, 3-oxo capric acid is involved in fatty acid biosynthesis pathway. |
|---|---|
| CAS No. | 13283-92-6 |
| Molecular Formula | C10H18O3 |
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | 3-oxodecanoic acid |
| Standard InChI | InChI=1S/C10H18O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h2-8H2,1H3,(H,12,13) |
| Standard InChI Key | YXTHWTPUTHTODU-UHFFFAOYSA-N |
| SMILES | CCCCCCCC(=O)CC(=O)O |
| Canonical SMILES | CCCCCCCC(=O)CC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator